BenchChemオンラインストアへようこそ!

5-Chloro-N-cyclopentylpyrazine-2-carboxamide

Medicinal chemistry Process chemistry Pyrazine carboxamide synthesis

5-Chloro-N-cyclopentylpyrazine-2-carboxamide (C₁₀H₁₂ClN₃O, MW 225.68) is a 5-chloro-substituted pyrazine-2-carboxamide bearing an N-cyclopentyl amide side chain. It belongs to the broader class of pyrazinecarboxamide derivatives that have been investigated as antimycobacterial agents and as synthetic building blocks for kinase inhibitor scaffolds.

Molecular Formula C10H12ClN3O
Molecular Weight 225.67 g/mol
Cat. No. B8015974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-N-cyclopentylpyrazine-2-carboxamide
Molecular FormulaC10H12ClN3O
Molecular Weight225.67 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC(=O)C2=CN=C(C=N2)Cl
InChIInChI=1S/C10H12ClN3O/c11-9-6-12-8(5-13-9)10(15)14-7-3-1-2-4-7/h5-7H,1-4H2,(H,14,15)
InChIKeyPRRAROSLRREZGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-N-cyclopentylpyrazine-2-carboxamide – Structural and Synthetic Identity for Targeted Procurement


5-Chloro-N-cyclopentylpyrazine-2-carboxamide (C₁₀H₁₂ClN₃O, MW 225.68) is a 5-chloro-substituted pyrazine-2-carboxamide bearing an N-cyclopentyl amide side chain. It belongs to the broader class of pyrazinecarboxamide derivatives that have been investigated as antimycobacterial agents and as synthetic building blocks for kinase inhibitor scaffolds [1]. The compound was fully characterized as a synthetic intermediate (designated compound 4c) in the preparation of novel pyrazine-based sorafenib analogs, with complete IR, ¹H NMR, ¹³C NMR, MS, and elemental analysis data reported [1]. Unlike many in-class analogs that are studied solely for their terminal biological activity, this compound serves a dual role: it is a well-characterized, isolable synthetic intermediate whose N-cyclopentyl substitution pattern directly influences the potency of downstream antitumor agents [1].

Why 5-Chloro-N-cyclopentylpyrazine-2-carboxamide Cannot Be Replaced by Other 5-Chloropyrazine-2-carboxamides in Lead-Optimization Workflows


Superficial structural similarity among 5-chloro-pyrazine-2-carboxamides belies critical differences in both physicochemical properties and downstream biological outcomes. In the sorafenib analog series, the N-substituent on the pyrazine-2-carboxamide intermediate dictates the steric and electronic character of the final urea-bearing target compound, directly impacting cancer cell line potency [1]. For instance, final compounds bearing the cyclopentylamide residue (derived from 5-chloro-N-cyclopentylpyrazine-2-carboxamide) exhibited single-digit micromolar to sub-micromolar IC₅₀ values against HepG2, HeLa, and A549 cell lines, surpassing the clinical comparator sorafenib itself, whereas analogs derived from other N-substituted intermediates showed attenuated or mechanistically distinct activity [1]. In the antimycobacterial series, even within the narrower N-benzyl 5-chloropyrazine-2-carboxamide family, MIC values against M. tuberculosis H37Rv vary by >8-fold depending solely on phenyl ring substitution (MIC range 3.13–>25 μg/mL), illustrating that minor structural modifications produce large biological effect differences that preclude generic interchange [2].

Quantitative Differentiation Evidence for 5-Chloro-N-cyclopentylpyrazine-2-carboxamide Against Closest Analogs


Synthetic Yield: N-Cyclopentyl Derivative Outperforms N-Hydroxyethyl and Matches N-Cyclohexyl Analogs in Acylation Efficiency

Under identical reaction conditions (5-hydroxy-2-pyrazinecarboxylic acid → acid chloride → amidation with 1.7 mmol amine, TEA, CH₂Cl₂, 0 °C, 30 min), 5-chloro-N-cyclopentylpyrazine-2-carboxamide (4c) was isolated in 89% yield after column chromatography. This yield is significantly higher than that of N-(2-hydroxyethyl)-5-chloropyrazine-2-carboxamide (4b, 59%) and comparable to N-cyclohexyl-5-chloropyrazine-2-carboxamide (4d, 68% after crystallization). The N-methyl analog (4a) was obtained in 68% yield under similar conditions. The cyclopentyl derivative thus provides the highest or equal yield among all non-aryl amide analogs in this series, confirming superior reactivity of cyclopentylamine in this acylation step [1].

Medicinal chemistry Process chemistry Pyrazine carboxamide synthesis

Melting Point and Crystallinity: N-Cyclopentyl Analog Exhibits Intermediate Thermal Behavior Distinct from N-Cyclohexyl and N-Methyl Derivatives

The melting point of 5-chloro-N-cyclopentylpyrazine-2-carboxamide (4c) is 107–108 °C, which falls between the N-methyl analog (4a, mp 153–156 °C) and the N-hydroxyethyl analog (4b, mp 94–96 °C), and is markedly lower than the N-cyclohexyl analog (4d, mp 153–154 °C). This intermediate melting point, combined with its isolation as a white crystalline solid, suggests a distinct crystal packing arrangement driven by the conformational preferences of the cyclopentyl ring versus the chair conformation of cyclohexyl or the small methyl group. Such differences can affect solubility, formulation behavior, and long-term storage stability of the bulk intermediate [1].

Solid-state chemistry Pre-formulation Physicochemical characterization

Downstream Biological Potency: The Cyclopentylamide Moiety Derives Final Compounds with Sub-Micromolar Cytostatic Activity Surpassing Sorafenib

Although 5-chloro-N-cyclopentylpyrazine-2-carboxamide (4c) itself is a synthetic intermediate and was not screened for standalone cytostatic activity, the final compounds derived specifically from it—namely 6c and 6h, which retain the N-cyclopentylamide moiety—exhibited IC₅₀ values of 0.6–0.9 μM against HepG2, HeLa, and A549 cancer cell lines. These values significantly surpassed sorafenib (reported IC₅₀ values higher than 0.9–7.5 μM across the same panel). In contrast, final compounds derived from the N-methyl intermediate (via 4a) or N-cyclohexyl intermediate (via 4d) were less uniformly potent or lacked the combination of high potency and selective cytotoxicity observed with the cyclopentyl-derived analogs. Notably, compound 6c (cyclopentylamide + bromophenyl urea) did not inhibit c-Raf, suggesting a distinct mechanism of action from sorafenib, whereas 6h (cyclopentylamide + 4-chloro-3-trifluoromethylphenyl urea) inhibited c-Raf similar to sorafenib, indicating that the cyclopentylamide scaffold is permissive for both c-Raf-dependent and c-Raf-independent antiproliferative mechanisms [1].

Cancer therapeutics Kinase inhibitor Cytostatic activity Sorafenib analog

Positional Isomer Differentiation: 5-Chloro Substitution on Pyrazine Confers Superior Antimycobacterial Activity Over 6-Chloro Isomers

Within the pyrazinecarboxamide antimycobacterial series, the position of chlorine substitution on the pyrazine ring is a critical determinant of biological activity. In the alkylamino derivatives series, compounds prepared from 5-chloropyrazine-2-carboxamide (1) consistently exhibited higher antimycobacterial activity than their 6-chloro positional isomers (derived from 2). For example, certain 5-chloro-substituted N-benzyl derivatives achieved MIC values as low as 3.13 μg/mL against M. tuberculosis H37Rv, while analogous 6-chloro compounds were less active or inactive. This positional effect is also observed in the N-phenyl series, where 5-chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide inhibited all tested mycobacterial strains with an MIC of 1.56 μg/mL against M. tuberculosis [1][2]. Although direct MIC data for 5-chloro-N-cyclopentylpyrazine-2-carboxamide itself are not reported in the peer-reviewed literature, the established SAR indicates that the 5-chloro substitution pattern is essential for antimycobacterial activity and that procurement of the 6-chloro isomer would be expected to yield inferior results in antimycobacterial screening programs [2].

Antimycobacterial Tuberculosis Structure-activity relationship Positional isomer

Validated Application Scenarios for 5-Chloro-N-cyclopentylpyrazine-2-carboxamide in Research and Industrial Settings


Synthesis of Sub-Micromolar Cytostatic Sorafenib Analogs via Ether-Urea Coupling

5-Chloro-N-cyclopentylpyrazine-2-carboxamide (4c) serves as the direct precursor to two of the most potent compounds in the sorafenib analog series (6c and 6h). Reaction with 4-hydroxyphenyl urea derivatives in DMF with K₂CO₃ yields final compounds that exhibit IC₅₀ values of 0.6–0.9 μM against HepG2, HeLa, and A549 cancer cell lines, surpassing sorafenib itself. Procurement of 4c specifically—rather than 4a, 4b, or 4d—is required to access this activity level and the unique mechanistic bifurcation (c-Raf-dependent and -independent pathways) observed with the cyclopentylamide-bearing final compounds [1].

Precursor for Antimycobacterial Screening Libraries Based on 5-Chloropyrazine-2-carboxamide Scaffold

Although direct antimycobacterial data for 5-chloro-N-cyclopentylpyrazine-2-carboxamide are not published, N-substituted 5-chloropyrazine-2-carboxamides as a class have demonstrated MIC values as low as 1.56 μg/mL against M. tuberculosis H37Rv. The compound is a logical inclusion in screening libraries aimed at expanding the SAR around the N-alkyl substituent, bridging the gap between short-chain alkyl (methyl) and bulky cyclic (cyclohexyl) analogs. The 5-chloro substitution pattern is essential for activity; the 6-chloro isomer should be excluded from procurement for this purpose [2][3].

Physicochemical Reference Standard for Cyclopentyl-Substituted Pyrazinecarboxamides

With a fully reported suite of analytical data (mp 107–108 °C, IR, ¹H NMR, ¹³C NMR, ESI-MS, elemental analysis), 5-chloro-N-cyclopentylpyrazine-2-carboxamide is suitable as a reference standard for confirming the identity of N-cyclopentylpyrazine-2-carboxamide intermediates in quality control workflows. Its distinctive melting point (ca. 46 °C lower than both N-methyl and N-cyclohexyl analogs) provides a simple and definitive identity check that differentiates it from other 5-chloro-pyrazine-2-carboxamide intermediates [1].

Building Block for mGluR4 Negative Modulator Lead Optimization

The substituted pyrazine-carboxamide scaffold has been disclosed in patent literature as the core of potent metabotropic glutamate receptor 4 (mGluR4) negative allosteric modulators, with potential applications in neurological disorders and obesity. The N-cyclopentyl-5-chloropyrazine-2-carboxamide substructure provides a conformationally constrained, lipophilic amide side chain that may be explored for optimizing blood-brain barrier penetration and receptor subtype selectivity within this chemotype [4].

Quote Request

Request a Quote for 5-Chloro-N-cyclopentylpyrazine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.